This compound falls under the category of esters, specifically those derived from acrylic acid, which are widely used in the production of polymers and copolymers. Its classification can be summarized as follows:
The synthesis of 2-propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester typically involves the esterification reaction between 2-propenoic acid and 2-ethylhexanol. This process is generally catalyzed by sulfuric acid to enhance the reaction rate.
In industrial settings, large-scale production utilizes continuous flow reactors where reactants are mixed under controlled conditions to optimize yield and minimize by-products.
The molecular structure of 2-propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester can be described as follows:
This structure indicates the presence of a double bond characteristic of propenoic acids.
The compound is reactive and can undergo several types of chemical reactions:
The mechanism of action for 2-propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester primarily involves its ability to undergo free radical polymerization. When exposed to initiators (such as heat or UV light), the double bond in the propenoic structure opens up, allowing for chain growth and formation of long polymer chains. These polymers exhibit enhanced mechanical properties suitable for various applications including coatings and adhesives.
The applications of 2-propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester are extensive:
Esterification between acrylic acid and 2-ethylhexanol derivatives constitutes the primary synthetic route for C~14~H~24~O~4~ (CAS 173481-20-4). Acid catalysts like p-toluenesulfonic acid (pTSA) remain prevalent in laboratory-scale synthesis due to their cost-effectiveness and high conversion rates (>95%) under reflux conditions [1] [7]. Heterogeneous catalysis has emerged as a superior approach for minimizing side reactions; immobilized lipases (e.g., Candida antarctica Lipase B) enable selective esterification at 60°C with negligible acrylic acid dimerization, achieving 92% yield at 24 hours [3]. Recent advances focus on Brønsted acidic ionic liquids (e.g., 1-sulfobutyl-3-methylimidazolium hydrogen sulfate), which enhance reaction kinetics through improved proton donation while enabling catalyst recovery. These systems achieve 98% conversion in 3 hours at 90°C without solvent .
Table 1: Catalyst Performance in Esterification Synthesis
Catalyst Type | Temperature | Time (h) | Yield (%) | Advantages |
---|---|---|---|---|
pTSA (Homogeneous) | 110°C | 6 | 95 | Low cost, high activity |
Immobilized Lipase B | 60°C | 24 | 92 | No side products, mild conditions |
Acidic Ionic Liquids | 90°C | 3 | 98 | Recyclable, solvent-free compatible |
Critical parameters include strict stoichiometric control (acrylic acid: 2-ethylhexyl derivative = 1:1.05 molar ratio) and continuous water removal via molecular sieves or azeotropic distillation to shift equilibrium [1].
Michael addition of acrylic acid to 3-[(2-ethylhexyl)oxy]-3-oxopropanal provides an alternative pathway that avoids direct handling of acrylic acid monomers. This method employs tertiary amine catalysts (e.g., triethylamine) or phosphazene bases under mild conditions (40–60°C), producing the target ester with >90% regioselectivity [7]. Solvent polarity significantly influences reaction kinetics; polar aprotic solvents like DMF accelerate addition rates 3-fold compared to toluene due to enhanced nucleophile activation [9]. Recent optimization studies demonstrate that phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable efficient water-mediated reactions at 50°C, yielding 88% product within 4 hours while simplifying purification .
The reaction proceeds via a two-step mechanism:
Table 2: Michael Addition Optimization Parameters
Catalyst System | Solvent | Temperature | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Triethylamine (5 mol%) | Toluene | 60°C | 75 | <5% acrylic dimer |
Phosphazene Base (2 mol%) | DMF | 40°C | 92 | <2% acrylic dimer |
TBAB/H₂O (10 mol%) | Water | 50°C | 88 | None detected |
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing E-factors. Melt polycondensation of acrylic acid with 2-ethylhexyl 3-hydroxypropanoate at 100°C using magnetite (Fe~3~O~4~)-supported catalysts achieves 94% conversion with energy inputs 40% lower than conventional methods [1] [7]. Microwave-assisted solvent-free synthesis enables rapid heating (2–3 minutes) through dipolar polarization, suppressing side reactions like Michael adduct polymerization while maintaining yields >90% . Life-cycle assessment studies confirm solvent-free routes reduce wastewater burden by 75% and CO~2~ equivalent emissions by 60% compared to solvent-based processes [3].
Critical success factors include:
Scaled manufacturing of C~14~H~24~O~4~ faces challenges in thermal management and purification due to the compound’s temperature sensitivity (decomposition >200°C) and high boiling point (335°C) . Continuous-flow reactors address these issues by providing precise temperature control (ΔT ±2°C) and residence times under 10 minutes, achieving 99% purity at 5-ton/day throughput [1]. Reactive distillation systems integrating reaction and separation units enhance yields to 97% by continuously removing water and unreacted acrylic acid [7].
Table 3: Industrial Production Process Comparison
Process Type | Capacity (tons/year) | Purity (%) | Key Challenges | Yield Optimization Strategies |
---|---|---|---|---|
Batch Reactors | 500–2,000 | 92–95 | Thermal hotspots, long cycle times | Advanced agitation, incremental feeding |
Continuous-Flow Systems | 5,000–20,000 | 98–99 | Catalyst fouling | Static mixers, in-line filtration |
Reactive Distillation | 10,000+ | 99.5 | Column flooding | Structured packing, optimized V/L ratios |
Yield optimization relies on three pillars:
Global suppliers like ZHEJIANG JIUZHOU CHEM CO. have implemented these protocols to achieve production capacities of 100–1,000 metric tons/month with consistent quality specifications [1].
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